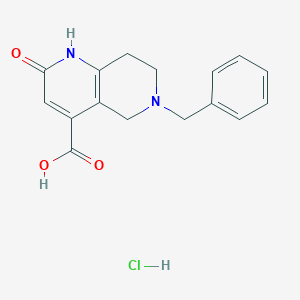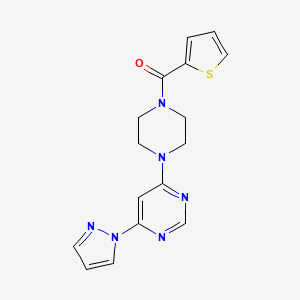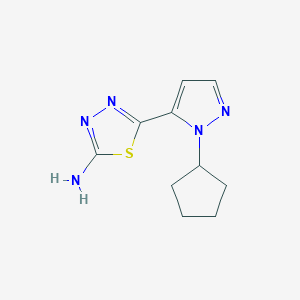![molecular formula C17H15Cl2N3O B2437013 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide CAS No. 338410-89-2](/img/structure/B2437013.png)
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide (DCMB) is a synthetic compound used in a variety of applications, including agricultural and industrial processes. DCMB is a chlorinated compound, which means it can be used to control pests, weeds, and other organisms. DCMB has been studied extensively in recent years and has been found to have a variety of effects on different organisms.
科学的研究の応用
- Imidazole derivatives, including the compound , have shown promising antimicrobial properties. Researchers have evaluated their effectiveness against bacteria (both Gram-positive and Gram-negative) and fungi . Investigating the specific antibacterial and antifungal mechanisms of this compound could lead to novel therapeutic agents.
- A study synthesized a related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide , and assessed its anti-tubercular activity against Mycobacterium tuberculosis strains. This suggests that compounds with similar imidazole moieties might be explored further for tuberculosis treatment .
- The compound could find applications as a catalyst in the preparation of hybrid olefin metathesis catalysts. These catalysts are immobilized on molecular sieves and exhibit increased catalytic activity .
- Researchers have used imidazole-containing compounds as catalysts in the synthesis of divergent dendrimers. These dendrimers have applications in materials science, drug delivery, and other fields .
- Imidazole derivatives have been employed in ring-closure metathesis reactions. Investigating their role in RCM could lead to new synthetic methodologies and functional molecules .
- While not directly studied for this compound, imidazole derivatives have been explored for various other activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further research could uncover additional applications .
Antimicrobial Activity
Anti-Tubercular Potential
Olefin Metathesis Catalysts
Divergent Dendrimer Synthesis
Ring-Closure Metathesis (RCM)
Other Potential Applications
作用機序
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
It is known that benzimidazole derivatives can have a wide range of biological effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally considered to be air stable .
特性
IUPAC Name |
2,4-dichloro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-9-3-6-14-15(7-9)22-16(21-14)10(2)20-17(23)12-5-4-11(18)8-13(12)19/h3-8,10H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLKMRJULPEDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)


![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)
![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)






